Cas no 41269-07-2 (Boronic acid, (3-chloropropyl)-)

Boronic acid, (3-chloropropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Boronic acid, (3-chloropropyl)-
- AKOS006294773
- 41269-07-2
- EN300-7456456
- (3-chloropropyl)boronic acid
-
- Inchi: InChI=1S/C3H8BClO2/c5-3-1-2-4(6)7/h6-7H,1-3H2
- InChI Key: GQDYKFQIPPIFMJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 122.0305874Da
- Monoisotopic Mass: 122.0305874Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 41.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Boronic acid, (3-chloropropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7456456-5.0g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 5.0g |
$2401.0 | 2024-05-23 | |
Enamine | EN300-7456456-0.1g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 0.1g |
$729.0 | 2024-05-23 | |
Enamine | EN300-7456456-1.0g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 1.0g |
$828.0 | 2024-05-23 | |
Enamine | EN300-7456456-2.5g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 2.5g |
$1623.0 | 2024-05-23 | |
Enamine | EN300-7456456-10.0g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 10.0g |
$3561.0 | 2024-05-23 | |
Enamine | EN300-7456456-0.25g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 0.25g |
$762.0 | 2024-05-23 | |
Enamine | EN300-7456456-0.5g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 0.5g |
$795.0 | 2024-05-23 | |
Enamine | EN300-7456456-0.05g |
(3-chloropropyl)boronic acid |
41269-07-2 | 95% | 0.05g |
$695.0 | 2024-05-23 |
Boronic acid, (3-chloropropyl)- Related Literature
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on Boronic acid, (3-chloropropyl)-
Recent Advances in the Application of Boronic Acid, (3-chloropropyl)- (CAS: 41269-07-2) in Chemical Biology and Pharmaceutical Research
Boronic acid derivatives have garnered significant attention in chemical biology and pharmaceutical research due to their versatile reactivity and applications in drug discovery, materials science, and catalysis. Among these, (3-chloropropyl)boronic acid (CAS: 41269-07-2) has emerged as a valuable building block for the synthesis of bioactive molecules and functional materials. This research brief highlights the latest advancements in the utilization of this compound, focusing on its role in medicinal chemistry, targeted drug delivery, and novel therapeutic strategies.
Recent studies have demonstrated the potential of (3-chloropropyl)boronic acid as a key intermediate in the synthesis of boron-containing drugs. Its unique reactivity allows for the formation of stable boronate esters with diols and other nucleophiles, making it particularly useful in the development of protease inhibitors and carbohydrate-binding agents. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this boronic acid derivative into a series of novel anticancer agents targeting the ubiquitin-proteasome pathway, showing improved selectivity and reduced off-target effects compared to previous generations of proteasome inhibitors.
In the field of targeted drug delivery, researchers have exploited the ability of (3-chloropropyl)boronic acid to form pH-sensitive linkages with various carriers. A recent breakthrough published in Advanced Drug Delivery Systems demonstrated how this compound could be conjugated to polymeric nanoparticles, creating a smart delivery system that releases its payload specifically in the acidic tumor microenvironment. This approach significantly enhanced the therapeutic index of several chemotherapeutic agents in preclinical models, while minimizing systemic toxicity.
The compound's utility extends beyond therapeutic applications. A 2024 study in ACS Applied Materials & Interfaces detailed its incorporation into novel sensor materials for glucose detection. The researchers developed a boronic acid-functionalized hydrogel that showed remarkable sensitivity and selectivity for glucose, with potential applications in continuous glucose monitoring systems for diabetes management. The (3-chloropropyl) moiety proved crucial for achieving optimal spacing of boronic acid groups on the polymer backbone, enabling enhanced binding affinity.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility and handling of (3-chloropropyl)boronic acid. A team at MIT reported in Organic Process Research & Development a scalable, safer protocol for its synthesis and purification, addressing previous challenges related to stability and storage. These process improvements are expected to facilitate broader adoption of this reagent in both academic and industrial settings.
Looking forward, the unique properties of (3-chloropropyl)boronic acid continue to inspire innovative applications. Current research directions include its use in developing covalent inhibitors for emerging therapeutic targets, creating dynamic covalent materials for tissue engineering, and designing novel antimicrobial agents. As our understanding of boronic acid chemistry deepens, this compound is poised to play an increasingly important role in bridging chemical synthesis with biological applications.
41269-07-2 (Boronic acid, (3-chloropropyl)-) Related Products
- 2137813-31-9(5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine)
- 2386461-56-7(Benzoic acid, 3-bromo-6-ethoxy-2-fluoro-)
- 1423037-44-8(rel-N-(1R,2R)-2-Methyl-1-(1-methylethyl)aminocarbonylbutyl-carbamic Acid Phenylmethyl Ester)
- 1784412-57-2(3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanenitrile)
- 23256-33-9(Dimaprit dihydrochloride)
- 102539-92-4(1-(hydroxymethyl)cyclopentanecarboxylic acid)
- 1804409-52-6(Methyl 3-cyano-5-hydroxyisonicotinate)
- 4844-38-6(Phosphonic acid,P-dodecyl-, diethyl ester)
- 2680544-48-1(2-(oxetan-3-yl)-2-{(prop-2-en-1-yloxy)carbonyl(2,2,2-trifluoroethyl)amino}acetic acid)
- 701923-47-9(N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide)




